Product packaging for Ferrous oxalate dihydrate(Cat. No.:CAS No. 6047-25-2)

Ferrous oxalate dihydrate

Cat. No.: B1584876
CAS No.: 6047-25-2
M. Wt: 179.89 g/mol
InChI Key: NPLZZSLZTJVZSX-UHFFFAOYSA-L
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Description

Ferrous oxalate dihydrate (FeC₂O₄·2H₂O), also known as the mineral humboldtine, is an inorganic coordination polymer valued as a versatile precursor for advanced materials research . This yellow, powdered compound is characterized by its low solubility in water and a crystalline structure consisting of chains of oxalate-bridged ferrous centers, each coordinated with two water molecules . Its thermal instability, decomposing upon heating, is strategically exploited in materials synthesis . A key research application is in developing energy storage solutions, where this compound serves as a superior anode material for lithium-ion batteries due to its high theoretical specific capacity . It is also an effective precursor for the synthesis of various iron oxides, including magnetite (Fe₃O₄) and hematite, through controlled thermal decomposition . These oxides have applications in chemical looping processes for hydrogen production . Furthermore, its band gap energy within the visible light range (~2.77 eV) makes it a promising photocatalyst for the degradation of organic pollutants in wastewater, leveraging both photocatalytic and photo-initiated Fenton activities . Synthesis methods are diverse, ranging from direct precipitation from ferrous salts to more advanced techniques like solvothermal synthesis and extraction from low-cost, iron-bearing mineral sands using pressurized hot oxalic acid, achieving high yields . This compound is offered For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4FeO6 B1584876 Ferrous oxalate dihydrate CAS No. 6047-25-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6047-25-2

Molecular Formula

C2H4FeO6

Molecular Weight

179.89 g/mol

IUPAC Name

iron(2+);oxalate;dihydrate

InChI

InChI=1S/C2H2O4.Fe.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2

InChI Key

NPLZZSLZTJVZSX-UHFFFAOYSA-L

SMILES

C(=O)(C(=O)[O-])[O-].O.O.[Fe+2]

Canonical SMILES

C(=O)(C(=O)[O-])[O-].O.O.[Fe+2]

Other CAS No.

6047-25-2

Pictograms

Irritant

Origin of Product

United States

Synthesis Methodologies and Mechanistic Studies

Solution-Based Precipitation Techniques

The most common and straightforward method for synthesizing ferrous oxalate (B1200264) dihydrate is through precipitation from an aqueous solution. This technique involves the reaction of a soluble ferrous salt with oxalic acid or a soluble oxalate salt, leading to the formation of the sparingly soluble ferrous oxalate dihydrate, which then precipitates out of the solution.

Controlled Precipitation from Ferrous Salt and Oxalic Acid Solutions

The synthesis of this compound is frequently achieved by reacting a ferrous salt, such as ferrous sulfate (B86663) (FeSO₄) or ferrous ammonium (B1175870) sulfate ((NH₄)₂Fe(SO₄)₂), with oxalic acid (H₂C₂O₄). mdpi.comresearchgate.net When aqueous solutions of these reactants are mixed, a chemical reaction ensues, resulting in the formation of a yellow precipitate of this compound. mdpi.com The reaction can be represented by the following equation when using ferrous sulfate:

FeSO₄(aq) + H₂C₂O₄(aq) + 2H₂O(l) → FeC₂O₄·2H₂O(s) + H₂SO₄(aq)

The low solubility of this compound in water drives the reaction towards the formation of the solid product. mdpi.com The resulting polycrystalline powder can typically be collected by filtration and used without extensive purification. mdpi.com

Influence of Reactant Concentrations and Solution pH on Formation Kinetics

The kinetics of this compound precipitation are significantly influenced by the concentrations of the reactants. Studies have shown that as the initial concentration of the ferrous salt (e.g., ferrous ammonium sulfate) increases, the initial precipitation of ferrous oxalate occurs more rapidly. mdpi.comresearchgate.net However, the concentration of oxalic acid does not appear to significantly affect the rate of precipitation. mdpi.com The experimental data for ferrous oxalate precipitation can often be modeled using first-order reaction kinetics. mdpi.com

While detailed kinetic studies focusing solely on the effect of pH are limited, the pH of the solution is a critical parameter. The reaction is typically carried out in an acidic medium. Adjusting the pH can influence the availability of both ferrous ions (Fe²⁺) and oxalate ions (C₂O₄²⁻) in the solution, thereby affecting the supersaturation and, consequently, the nucleation and growth rates. For instance, in some preparation methods, the pH of a ferrous sulfate solution is adjusted to a range of 5.6 to 6.5 before the addition of oxalic acid. guidechem.com

Nucleation and Particle Growth Mechanisms

The formation of this compound precipitate from a supersaturated solution is governed by the fundamental processes of nucleation and crystal growth. The nucleation rate, which is the formation of new crystal nuclei, is highly dependent on the degree of supersaturation of the solution. nih.gov

Research on the nucleation and crystal growth kinetics of ferrous oxalate has provided mathematical models to describe these processes. The nucleation rate (Rₙ) can be expressed by the equation:

Rₙ = Aₙ exp(-Eₐ/RT)exp[-B/(ln S)²]

where Aₙ is a pre-exponential factor, Eₐ is the activation energy, R is the gas constant, T is the temperature, B is a parameter related to the interfacial tension, and S is the supersaturation ratio.

Similarly, the crystal growth rate (G(t)) can be described by the equation:

G(t) = k₉ exp(-E'ₐ/RT) (c-cₑq)ᵍ

where k₉ is the growth rate constant, E'ₐ is the activation energy for crystal growth, c is the concentration of ferrous oxalate in the solution, cₑq is the equilibrium concentration, and g is the order of the growth process.

Table 1: Kinetic Parameters for this compound Nucleation and Growth
ParameterSymbolValueDescription
Nucleation Pre-exponential FactorAₙ3.9×10¹³ m⁻³s⁻¹Frequency factor for nucleation.
Nucleation Activation EnergyEₐ33.9 kJ mol⁻¹Minimum energy required for nucleation to occur.
Interfacial Tension ParameterB13.7Related to the energy required to form a new surface.
Crystal Growth Rate Constantk₉3.6 × 10¹³ m/sProportionality constant for crystal growth.
Crystal Growth Activation EnergyE'ₐ58.0 kJ mol⁻¹Minimum energy required for crystal growth.
Order of Crystal Growthg2.4Exponent determining the concentration dependence of growth.

Hydrothermal and Solvothermal Syntheses

Hydrothermal and solvothermal methods offer alternative routes to synthesize this compound, often providing better control over crystallinity, particle size, and morphology. These methods involve carrying out the synthesis in a closed system, such as an autoclave, at elevated temperatures and pressures.

Subcritical Water Systems for Direct Synthesis from Mineral Precursors

A notable application of hydrothermal synthesis is the direct production of this compound from iron-bearing mineral precursors, such as ferrotitaniferous sands, using subcritical water (sCW). mdpi.comresearchgate.net In this process, the mineral is heated with an aqueous solution of oxalic acid at temperatures typically ranging from 115 °C to 135 °C. mdpi.com This method has demonstrated high reaction yields, reaching up to 89%, with reaction times between 2 and 8 hours. mdpi.com

The kinetics of this sCW synthesis have been found to be temperature-dependent and follow second-order reaction kinetics. mdpi.com The resulting product is typically the monoclinic α-FeC₂O₄·2H₂O phase. mdpi.com This approach presents a pathway for converting low-cost, iron-rich minerals into a valuable chemical precursor.

Table 2: Hydrothermal Synthesis of this compound from Ferrotitaniferous Sands
ParameterCondition 1Condition 2
Temperature115 °C135 °C
Reaction Time2 - 8 hours
Maximum Yield-up to 89%
Reaction KineticsSecond-order
Product Phaseα-FeC₂O₄·2H₂O (monoclinic)

Role of Organic Additives and Complexing Agents in Morphology Control

The morphology of this compound crystals can be tailored by introducing organic additives and complexing agents during the synthesis process. These additives can influence the nucleation and growth of the crystals, leading to different shapes and sizes.

For instance, in a hydrothermal method, the presence of β-cyclodextrin (β-CD) was found to be crucial for the formation of this compound microspheres from the reaction of ferric chloride and disodium (B8443419) tartrate dihydrate. acs.org In the absence of β-CD, the reaction yielded ferrous tartrate nanorods instead. acs.org This indicates that β-CD plays a key role in promoting the structural transformation to the ferrous oxalate complex polymer. acs.org

Other additives have also been shown to modify the crystal habit. The use of cetyl pyridinium (B92312) chloride (CPC) as an additive in the crystallization process can modify the shape of the formed crystals from cubic to rod-like. nih.gov Similarly, surfactants and saccharides have been employed in high-temperature hydrothermal reactions to control the particle shape of iron oxalate, resulting in more uniform cubic forms. google.com In some mechanochemical methods, diethanolamine (B148213) (DEAc) has been used to control the axial growth of this compound crystals, leading to the formation of rod-shaped particles. researchgate.net The use of ethylene (B1197577) glycol (EG) as a solvent or co-solvent in solvothermal synthesis of other metal oxalates has also been shown to influence the morphology, promoting the formation of nanosheets through inter-chain hydrogen bonding interactions. nih.gov

Mechanochemical Approaches for Polymorph-Specific Synthesis

Mechanochemical synthesis, a process that utilizes mechanical energy to induce chemical reactions, has emerged as a promising technique for the targeted synthesis of specific polymorphs of this compound. Notably, this approach has been successfully employed to prepare the β-polymorph of this compound (β-FeC₂O₄·2H₂O) in the form of layered nanosheets. mdpi.comresearchgate.net This solvent-free method involves the simple grinding of ferrous sulfate and oxalic acid, offering a facile and environmentally friendly route to this specific crystalline form. researchgate.net The resulting β-FeC₂O₄·2H₂O nanosheets have demonstrated potential as efficient visible-light-driven photocatalysts. mdpi.comresearchgate.net

Further research has shown that mechanochemical procedures can yield nanoparticles of β-FeC₂O₄·2H₂O with distinct photocatalytic properties. mdpi.com The ability to selectively synthesize the β-polymorph is significant, as different polymorphs of a compound can exhibit varying physical and chemical properties, including solubility, stability, and reactivity.

Green Synthesis Routes and Valorization of Iron-Rich Byproducts

In a shift towards more sustainable chemical manufacturing, significant research has been dedicated to developing "green" synthesis routes for this compound. These methods focus on utilizing abundant, low-cost, and often problematic industrial byproducts as iron sources, thereby creating value-added products from waste materials.

A novel and eco-friendly approach for the synthesis of alpha-ferrous oxalate dihydrate (α-FeC₂O₄·2H₂O) involves the use of ferrotitaniferous mineral sands. mdpi.comresearchgate.netresearcher.liferesearchgate.net This method utilizes hot pressurized aqueous oxalic acid in a subcritical water (sCW) system to directly convert the iron-bearing minerals into high-purity α-FeC₂O₄·2H₂O. mdpi.comresearcher.liferesearchgate.net The synthesis is temperature-dependent and follows second-order reaction kinetics, with yields reaching up to 89% at 135 °C. mdpi.comresearcher.liferesearchgate.net The resulting ferrous oxalate exhibits a high specific surface area, making it a candidate for catalytic applications. mdpi.comresearcher.liferesearchgate.net

Similarly, iron ore can be directly utilized as a precursor for the production of iron oxalate. mdpi.com The process involves dissolving the iron from the ore using an oxalic acid solution, followed by a photo-reduction step to precipitate ferrous oxalate. mdpi.com The iron oxalate produced from iron ore has shown enhanced photocatalytic activity in the degradation of organic pollutants compared to that synthesized from commercial hematite (B75146). mdpi.com

Synthesis of this compound from Natural Iron Sources
Iron SourceSynthesis MethodKey FindingsReference
Ferrotitaniferous SandsSubcritical Water (sCW) + Oxalic AcidYields up to 89% of α-FeC₂O₄·2H₂O at 135°C. The product has a high specific surface area. mdpi.comresearcher.liferesearchgate.net
Iron OreOxalic Acid Extraction + Photo-reductionDemonstrated enhanced photocatalytic activity for Rhodamine B degradation compared to hematite-derived product. mdpi.com

Red mud, a large-volume industrial waste from the Bayer process of alumina (B75360) production, presents both an environmental challenge and a potential resource for valuable materials due to its significant iron content. researchgate.netbohrium.com Research has successfully demonstrated the synthesis of high-grade ferrous oxalate from red mud. researchgate.netbohrium.comnih.gov The process typically involves an acid leaching step to extract iron, followed by precipitation. Hydrochloric acid (HCl) has been identified as a highly effective leaching agent for maximizing iron recovery. bohrium.com

Different reduction processes can be employed to synthesize this compound from the ferric oxalate solution extracted from red mud, including natural light exposure, UV light irradiation, and a hydroxylamine (B1172632) hydrochloride hydrothermal method. nih.gov The hydroxylamine hydrochloride hydrothermal method has been shown to produce submicron-sized ferrous oxalate with lower impurity content and superior photo-Fenton catalytic performance for the degradation of organic pollutants. nih.gov This valorization of red mud not only mitigates a waste disposal problem but also provides an alternative, low-cost source for iron-based chemicals. researchgate.netnih.gov

Controlled Morphology and Particle Size Regulation

The morphology and size of this compound crystals significantly influence their properties and performance in various applications. Consequently, considerable research has focused on methods to control these characteristics during synthesis.

The addition of surfactants and other growth modifiers during the crystallization process is a well-established strategy to influence the crystal habit of this compound. For instance, the presence of cetyl pyridinium chloride (CPC), a cationic surfactant, has been shown to modify the crystal shape from cubic to rod-like. iwaponline.comnih.gov CPC also affects the nucleation and growth kinetics, leading to a decrease in the nucleation rate. iwaponline.comnih.gov

The cationic surfactant cetyltrimethyl ammonium bromide (CTAB) has been utilized in a reverse micellar route to synthesize uniform and smooth nanorods of iron oxalate dihydrate. nih.gov These findings demonstrate that the selective adsorption of surfactant molecules onto specific crystal faces can inhibit or promote growth in certain directions, thereby enabling control over the final particle morphology. iwaponline.comnih.gov

Effect of Surfactants on this compound Crystallization
SurfactantEffect on Crystal MorphologyImpact on Nucleation/GrowthReference
Cetyl Pyridinium Chloride (CPC)Modifies shape from cubic to rod-likeDecreases nucleation rate iwaponline.comnih.gov
Cetyltrimethyl Ammonium Bromide (CTAB)Formation of uniform nanorodsUsed in reverse micellar synthesis nih.gov

Various synthesis techniques have been developed to produce this compound with specific micro- and nanostructures, which are often precursors for creating nano- and submicro-structured iron oxides with unique properties. confer.cz

Microspheres: Novel iron-based spiky microspheres, approximately 1-2 µm in diameter, have been synthesized via a one-step hydrothermal reaction using iron oxalate precursors. murdoch.edu.auresearchgate.net These structures are identified as containing humboldtine, a mineral form of this compound. murdoch.edu.auresearchgate.net

Nanosheets: Layered nanosheets of β-ferrous oxalate dihydrate have been prepared through a simple mechanochemical (grinding) method. researchgate.net

Nanorods: The synthesis of ferrous oxalate nanorods has been achieved through several methods. A modified co-precipitation method can produce these nanostructures. researchgate.net Additionally, a reverse micellar route employing the surfactant CTAB has been effective in creating uniform nanorods with an average diameter of 70 nm and a length of 470 nm. nih.gov Microwave-assisted solvothermal synthesis has also been shown to produce rod-like structures without the need for surfactants. confer.cz These one-dimensional nanostructures are of particular interest as precursors for elongated magnetic particles. confer.cz

Theoretical and Experimental Insights into Crystal Growth Inhibition

The control of crystal size and shape is crucial in many applications, and the use of additives is a common strategy to achieve this. In the case of this compound, studies have investigated the influence of surfactants on its crystallization, providing both theoretical and experimental insights into growth inhibition.

One key experimental study explored the effect of cetyl pyridinium chloride (CPC), a cationic surfactant, on the crystallization of this compound in a simulated phosphoric acid medium. iwaponline.comnih.gov The study found that the addition of CPC significantly impacts the nucleation and growth of the crystals. The presence of 50 mg L⁻¹ of CPC was shown to increase the induction time—the time before nucleation begins—at all tested supersaturation ratios. iwaponline.com This delay in nucleation is attributed to the adsorption of CPC molecules onto the active sites of the forming crystal nuclei, which hinders their further development.

The experimental evidence points to a modification of the crystal morphology in the presence of the inhibitor. Scanning Electron Microscopy (SEM) revealed that without any additive, this compound crystals typically form in a cubic shape. iwaponline.com However, with the addition of a high concentration of CPC (100 mg L⁻¹), the crystal habit is altered, resulting in the formation of rod-like crystals. iwaponline.comnih.gov This change in shape suggests that CPC preferentially adsorbs on specific crystallographic faces, inhibiting their growth and promoting elongation along a different axis.

The addition of CPC also leads to a decrease in the nucleation rate. At a supersaturation ratio of 6.7, the nucleation rate was measured to be 50.2 × 10²⁸ nuclei cm⁻³ s⁻¹ without the additive. With the addition of CPC, this rate decreased to 46.4 × 10²⁸ nuclei cm⁻³ s⁻¹. nih.gov This reduction in nucleation rate further supports the inhibitory effect of the surfactant on the crystallization process.

Table 1: Effect of Cetyl Pyridinium Chloride (CPC) on Nucleation Rate

ConditionSupersaturation RatioNucleation Rate (nuclei cm⁻³ s⁻¹)
Without Additive6.750.2 × 10²⁸
With CPC (50 mg L⁻¹)6.746.4 × 10²⁸

Kinetic and Mechanistic Studies of Formation Reactions

The formation of this compound from aqueous solutions of ferrous sulfate and oxalic acid has been the subject of detailed kinetic and mechanistic studies. These investigations provide a quantitative understanding of the nucleation and crystal growth processes.

The precipitation of ferrous oxalate is characterized by a primary homogeneous nucleation mechanism, particularly at high supersaturation levels. researchgate.net The nucleation rate (Rₙ) has been described by an equation that incorporates the effects of temperature and supersaturation (S):

Rₙ = Aₙ exp(-Eₐ /RT)exp[-B/(ln S)²]

In this equation, Aₙ is the pre-exponential factor, Eₐ is the activation energy for nucleation, R is the gas constant, T is the absolute temperature, and B is a parameter related to the interfacial tension. researchgate.netnih.gov Experimental studies have determined these parameters, with values of Aₙ = 3.9×10¹³ m⁻³ s⁻¹, Eₐ = 33.9 kJ mol⁻¹, and B = 13.7. researchgate.netnih.gov

Once stable nuclei are formed, they grow into larger crystals. The crystal growth rate (G) has been found to follow an equation of the form:

G(t) = k₉ exp(-E'ₐ /RT) (c-cₑ₉)ᵍ

Here, k₉ is the crystal growth rate constant, E'ₐ is the activation energy for crystal growth, (c-cₑ₉) represents the concentration driving force, and g is the order of the crystal growth process. researchgate.netnih.gov For ferrous oxalate, the determined parameters are k₉ = 3.6 × 10¹³ m/s, E'ₐ = 58.0 kJ mol⁻¹, and g = 2.4. researchgate.netnih.gov

Table 2: Kinetic Parameters for this compound Formation

ParameterSymbolValue
Nucleation Pre-exponential FactorAₙ3.9 × 10¹³ m⁻³ s⁻¹
Nucleation Activation EnergyEₐ33.9 kJ mol⁻¹
Nucleation Parameter BB13.7
Crystal Growth Rate Constantk₉3.6 × 10¹³ m/s
Crystal Growth Activation EnergyE'ₐ58.0 kJ mol⁻¹
Order of Crystal Growthg2.4

Crystallography and Advanced Structural Characterization

Polymorphic Forms (α-monoclinic and β-orthorhombic) and Their Interconversions

Ferrous oxalate (B1200264) dihydrate is known to exist in two principal polymorphic forms, which possess the same chemical composition but differ in their crystal structure. mdpi.com

The α-form (α-FeC₂O₄·2H₂O) is the thermodynamically stable polymorph and is isostructural with the naturally occurring mineral humboldtine. mdpi.com It crystallizes in the monoclinic crystal system with the space group C2/c. mdpi.com This form is typically synthesized under conditions that approach thermodynamic equilibrium, such as precipitation at elevated temperatures (e.g., 80-90 °C) followed by aging.

The β-form (β-FeC₂O₄·2H₂O) is characterized by an orthorhombic crystal structure, belonging to the space group Cccm. mdpi.com This polymorph is considered a disordered solid and generally forms under non-equilibrium conditions, for instance, through rapid precipitation at room temperature. While the α-form is more stable, it has been reported that it can be transformed into the β-form under certain specific conditions. The synthesis conditions, therefore, play a crucial role in determining which polymorph is obtained.

Crystallographic Data of Ferrous Oxalate Dihydrate Polymorphs
Parameterα-FeC₂O₄·2H₂O (monoclinic)β-FeC₂O₄·2H₂O (orthorhombic)
Space Group C2/cCccm
a (Å) ~12.01–12.06~12.26–12.49
b (Å) ~5.55–5.58~5.57
c (Å) ~9.70–9.95~15.48–15.51
β (°) ~126.9–128.590
Volume (ų) ~516–528~1053–1054

Detailed Crystal Structure Analysis and Hydrogen Bonding Networks

The crystal structure of α-ferrous oxalate dihydrate is built upon one-dimensional polymeric chains. polimi.it In this arrangement, the ferrous (Fe²⁺) ions are in an octahedral coordination environment. polimi.it The equatorial positions of the octahedron are occupied by four oxygen atoms from two bidentate oxalate anions (C₂O₄²⁻), which act as bridging ligands to form infinite linear chains along the researchgate.net crystallographic direction. mdpi.compolimi.it

The axial positions of the FeO₆ octahedra are completed by the oxygen atoms of two coordinated water molecules. polimi.it These individual polymeric chains are not isolated but are interconnected through a network of hydrogen bonds. mdpi.com Each water molecule forms hydrogen bonds with oxygen atoms of oxalate ligands belonging to adjacent chains, creating a three-dimensional supramolecular architecture. mdpi.compolimi.it This network of hydrogen bonds is a crucial feature, influencing the stability and physical properties of the crystal. mdpi.com Under ambient conditions, the H···O hydrogen bond distances between neighboring chains are approximately 2.0 Å. mdpi.com

High-Pressure Structural Investigations

The structural behavior of this compound under extreme conditions has been explored through high-pressure studies, providing insights into its stability and compressibility. mdpi.comsemanticscholar.org

High-pressure single-crystal X-ray diffraction studies have shown that α-FeC₂O₄·2H₂O can be compressed reversibly up to approximately 20 GPa. mdpi.com At around 20 GPa, the compound undergoes a reversible structural phase transition, which is accompanied by a significant volume reduction of about 3.5%. mdpi.com The compressibility is anisotropic, being lowest along the b-axis (the direction of the rigid polymer chains) and highest along the a-axis, which is the stacking direction of the chains. mdpi.com

The application of pressure causes a continuous decrease in the unit cell volume. mdpi.com For instance, the volume of the FeO₆ coordination octahedra decreases from 12.6 ų at ambient pressure to 11.3 ų at 20 GPa. mdpi.com Concurrently, key structural parameters are altered. The Fe-O bond distance to the axial water molecules shortens from 2.2 Å at ambient pressure to 2.08 Å at 16.7 GPa. mdpi.com The H₂O-Fe-H₂O angle also changes, decreasing from 182° at ambient pressure to 170° at 20 GPa. mdpi.com Furthermore, the hydrogen bonds between the chains strengthen as the H···O distances shorten from 2.0 Å to 1.8 Å over the same pressure increase to 16.7 GPa. mdpi.com

Structural Parameters of α-FeC₂O₄·2H₂O Under Pressure
ParameterAmbient Pressure / 0.1 GPa16.7 GPa~20 GPa
Fe-O (axial) Distance (Å) ~2.22.08-
H₂O-Fe-H₂O Angle (°) ~182173170
H···O Bond Distance (Å) ~2.01.8-
FeO₆ Octahedra Volume (ų) 12.6-11.3
Unit Cell Volume Reduction --~50% from ambient

The investigation of this compound under high pressure is facilitated by in situ diffraction techniques. semanticscholar.org Single crystals of the compound are loaded into diamond anvil cells (DACs), which allow for the application of high hydrostatic or quasi-hydrostatic pressures. semanticscholar.org Helium is often used as a pressure-transmitting medium to ensure uniform pressure application. semanticscholar.org Synchrotron X-ray diffraction is then used to collect diffraction data from the crystal as the pressure is incrementally increased, allowing for the real-time observation of changes in lattice parameters, unit cell volume, and the detection of phase transitions. semanticscholar.orgaps.org These in situ studies have been crucial in determining the equation of state and identifying the reversible phase transition at approximately 20 GPa. mdpi.com However, the quality of the single-crystal diffraction patterns can degrade following the phase transition, which has posed challenges for the complete structural solution of the high-pressure phase. semanticscholar.org

Structural Defects, Disorder, and Lattice Parameter Refinement

Divalent transition metal oxalates, including this compound, exhibit a propensity to form disordered crystalline solids. mdpi.com This can manifest as stacking faults in the crystal structure, particularly in the β-polymorph, which is often described as a disordered solid. mdpi.com These stacking faults are deviations from the ideal periodic stacking sequence of the molecular layers or chains. The presence of such defects can lead to broadened peaks in X-ray powder diffraction patterns and can influence the material's physical and chemical properties. mdpi.com

Rietveld refinement of powder X-ray diffraction data is a powerful technique used to refine the crystal structure and lattice parameters of the material. mdpi.comresearchgate.net This analysis allows for the precise determination of cell dimensions and can provide information about the degree of crystallinity and the presence of structural defects. mdpi.com For example, Rietveld analysis has been used to confirm the monoclinic C2/c structure of the α-phase and to calculate its precise lattice parameters, such as a = 12.0166 Å, b = 5.5563 Å, c = 9.9227 Å, and β = 128.536°. mdpi.com

Microstructural and Nanostructural Characterization via Electron Microscopy (SEM, TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for characterizing the morphology and microstructure of this compound crystals at both the micro and nanoscale.

SEM studies have revealed a variety of morphologies depending on the synthesis conditions. Hydrothermal synthesis methods can produce well-defined, bright yellow single crystals with a characteristic polygonal prism shape. polimi.itsemanticscholar.org Other reported morphologies for the α-phase include prismatic-like shapes. The β-phase, often formed at room temperature, can exhibit flower-like microstructures.

At the nanoscale, TEM analysis has been used to visualize the structure of this compound nanorods. researchgate.net The synthesis in the presence of surfactants or through controlled precipitation methods can yield nanoparticles with specific shapes, such as nanorods or spherical structures. researchgate.netnih.gov These nanostructured forms have a high surface-area-to-volume ratio, which is a critical factor for applications in areas such as catalysis and energy storage.

Spectroscopic Investigations for Electronic and Local Structure Elucidation

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and probing the local coordination environment within ferrous oxalate (B1200264) dihydrate.

FTIR and Raman spectra of ferrous oxalate dihydrate reveal characteristic vibrations associated with the oxalate ligand and the coordinated water molecules. The oxalate anion (C₂O₄²⁻), acting as a bidentate ligand, bridges the ferrous (Fe²⁺) ions to form one-dimensional polymeric chains. mdpi.comwikipedia.org The coordination of the oxalate ligand to the iron center influences its vibrational frequencies compared to the free oxalate ion.

The spectra are characterized by strong absorption bands corresponding to the stretching and bending vibrations of the carboxylate groups. For instance, the antisymmetric and symmetric stretching vibrations of the C=O bonds are particularly informative. A broad band observed around 3311 cm⁻¹ in the FTIR spectrum is attributed to the O-H stretching vibration of the structurally coordinated water molecules. mdpi.com The presence of these water molecules is integral to the crystal structure, completing the octahedral coordination sphere of the Fe²⁺ ions and linking adjacent polymeric chains through hydrogen bonds. mdpi.com Upon deuteration, the O-H stretching vibration shifts to lower frequencies, confirming its assignment. mdpi.com

Table 1: Key FTIR and Raman Vibrational Modes of this compound

Vibrational Mode **FTIR (cm⁻¹) ** **Raman (cm⁻¹) ** Assignment
O-H Stretch ~3311 - Coordinated Water Molecules
C=O Antisymmetric Stretch ~1600-1700 ~1600 Oxalate Ligand
C=O Symmetric Stretch ~1300-1400 ~1300-1400 Oxalate Ligand
C-C Stretch - ~900 Oxalate Ligand
Fe-O Stretch ~400-600 ~400-600 Iron-Oxalate & Iron-Water Bonds

Note: The exact positions of the peaks can vary slightly depending on the specific crystalline form and experimental conditions.

However, under extreme conditions, such as high pressure, changes in the Raman spectra can indicate phase transitions. The appearance of new vibrational modes or the disappearance of existing ones can signal structural changes or the formation of new molecular interactions within the crystal lattice. polimi.it For example, studies have shown that with increasing pressure, new bands appear in the low-wavenumber (lattice mode) region of the Raman spectrum, suggesting a pressure-induced phase transition. polimi.it

Electronic Spectroscopy (UV-Vis Diffuse Reflectance Spectroscopy (UV-DRS) and Photoluminescence (PL) Spectroscopy)

Electronic spectroscopy provides valuable information about the electronic structure, including the band gap energy and electronic transitions, which are critical for understanding the photocatalytic and optical properties of this compound.

UV-Vis Diffuse Reflectance Spectroscopy (UV-DRS) is commonly employed to determine the optical band gap of this compound. The material typically appears as a yellow-brownish powder, and its UV-Vis spectrum shows absorption in the ultraviolet and visible regions. mdpi.com The absorption features below 250 nm and around 330 nm may be attributed to n → π* and π → π* transitions within the resonance-stabilized carbonyl groups of the oxalate ligand. mdpi.com A broader, weaker absorption feature centered around 1000 nm is suggested to arise from electronic transitions of the Fe²⁺ cation in its octahedral crystal field. mdpi.com

The optical band gap energy can be estimated from the UV-DRS data using a Tauc plot. The reported band gap values for this compound vary, with literature suggesting both direct and indirect transitions. Values for direct transitions are in the range of 1.90 to 2.75 eV, while indirect transitions have been reported in the range of 1.91 to 2.4 eV. researchgate.net This variation can be attributed to factors such as polymorphism (α or β phase), crystal system (monoclinic or orthorhombic), and particle size. researchgate.net The band gap values indicate that this compound is a semiconductor capable of absorbing visible light, which is a key characteristic for its use in photocatalysis. researchgate.net

Table 2: Reported Band Gap Energies for this compound

Transition Type Band Gap Range (eV)
Direct 1.90 - 2.75

Photoluminescence (PL) spectroscopy is a powerful technique to investigate the fate of photogenerated electron-hole pairs in a semiconductor. The intensity of the PL emission is related to the recombination rate of these charge carriers. A lower PL intensity generally indicates a more efficient separation of electrons and holes, which is desirable for photocatalytic applications as it implies that more charge carriers are available to participate in redox reactions. The one-dimensional chain-like structure of this compound is thought to be beneficial for enhancing charge separation and surface reactivity.

X-ray Based Spectroscopies (X-ray Photoelectron Spectroscopy (XPS), X-ray Absorption Near-Edge Structure (XANES), and Extended X-ray Absorption Fine Structure (EXAFS))

X-ray based spectroscopic techniques provide element-specific information about the electronic states, chemical environment, and local atomic structure of this compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and oxidation states of the elements present. XPS analysis of this compound shows the presence of Fe, C, and O. rsc.org The Fe 2p spectrum exhibits two main peaks corresponding to the Fe 2p₃/₂ and Fe 2p₁/₂ levels. The binding energy of these peaks is characteristic of the Fe²⁺ oxidation state. rsc.org However, a weak Fe³⁺ peak may also be observed, indicating slight surface oxidation when the material is exposed to air. rsc.org

X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) are techniques that provide detailed information about the local geometric and electronic structure around a specific absorbing atom. XANES spectra at the Fe K-edge can provide further confirmation of the +2 oxidation state of iron. Time-resolved XANES studies on related iron(III) oxalate complexes have demonstrated the ability to track ultrafast changes in the iron oxidation state and coordination environment following photoexcitation. nih.govresearchgate.net EXAFS analysis can yield quantitative information about the coordination number and bond distances of the atoms surrounding the iron center, confirming the octahedral coordination environment provided by the oxalate and water ligands. rsc.orgias.ac.inresearchgate.net

Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and oxidation states of this compound. Analysis of the surface confirms the presence of iron (Fe), oxygen (O), and carbon (C).

The high-resolution Fe 2p spectrum is particularly insightful for determining the oxidation state of iron. The Fe 2p₃/₂ peak for Fe(II) in ferrous oxalate is observed at a binding energy of approximately 711.0 eV to 711.4 eV, which is characteristic of the ferrous (Fe²⁺) state. researchgate.netrsc.org This is distinct from the Fe³⁺ state found in compounds like hematite (B75146) (Fe₂O₃), which appears at a higher binding energy. rsc.orgresearchgate.netthermofisher.com The thermal decomposition of this compound in air leads to the formation of iron oxides like hematite or magnetite, which is observable through shifts in the Fe 2p binding energies. researchgate.net

The C 1s spectrum shows a primary peak associated with the carbon in the oxalate (C₂O₄²⁻) group. Similarly, the O 1s spectrum reveals signals corresponding to the oxygen atoms within the oxalate ligand and the water of hydration. researchgate.net

Table 1: Representative XPS Binding Energies for Ferrous Oxalate and Related Iron Oxides

Element/Region Chemical State Binding Energy (eV)
Fe 2p₃/₂ Fe²⁺ (in FeC₂O₄·2H₂O) ~711.0
Fe 2p₃/₂ Fe³⁺ (in Fe₂O₃) ~710.8 - 711.0

Local Coordination Environment of Iron Centers

The immediate atomic environment of the iron atoms in this compound is characterized by an octahedral coordination geometry. polimi.itsemanticscholar.org Each Fe²⁺ ion is coordinated with four oxygen atoms from two bidentate oxalate anions in the equatorial positions and two oxygen atoms from two water molecules in the axial positions. polimi.itsemanticscholar.org

This structure forms one-dimensional linear chains of alternating iron and oxalate groups. semanticscholar.orgaps.org X-ray diffraction studies under pressure show that while the geometry of the oxalate dianions is not significantly affected, the Fe-O bond distance to the axial water molecules decreases under compression. mdpi.com For instance, this distance shortens from approximately 2.2 Å at ambient pressure to about 2.08 Å at 16.7 GPa. mdpi.com

Nuclear Spectroscopic Techniques (Mössbauer Spectroscopy)

Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of ⁵⁷Fe, providing precise information on oxidation state, spin state, local symmetry, and magnetic interactions. polimi.it

Iron Oxidation State and Spin State Analysis under Pressure

At ambient conditions, the Mössbauer spectrum of this compound consists of a single quadrupole doublet, characteristic of high-spin Fe²⁺ (S=2) in a distorted octahedral environment. polimi.it

Under the application of extreme pressure, this compound undergoes significant electronic and structural transformations. polimi.itpolimi.it As pressure increases, a gradual spin crossover transition is observed, typically starting around 50-52 GPa. polimi.itpolimi.it This involves the transition of the Fe²⁺ ions from a high-spin (HS) state to a low-spin (LS, S=0) state. This transition is identified in the Mössbauer spectra by the appearance of a new doublet with a distinctly different isomer shift (δ) and quadrupole splitting (ΔE_Q), which coexists with the signal from the high-spin state. polimi.itnih.gov This indicates that the spin transition may be incomplete or occur across a broad pressure range. polimi.it

Table 2: Conceptual Mössbauer Parameters for Fe²⁺ Spin States

Parameter High-Spin (HS) Fe²⁺ Low-Spin (LS) Fe²⁺
Spin State (S) 2 0
Isomer Shift (δ) Larger (Typical for HS Fe²⁺) Smaller (Indicates higher s-electron density)

| Quadrupole Splitting (ΔE_Q) | Large | Smaller or Zero |

Magnetic Hyperfine Interactions and Local Symmetry

At low temperatures, this compound transitions from a paramagnetic state to an antiferromagnetically ordered state. aps.org The Néel temperature (Tₙ), which marks the onset of this long-range magnetic order, is approximately 20-23 K. aps.org

Below the Néel temperature, the Mössbauer spectrum transforms from a simple doublet into a complex, magnetically split spectrum, typically a sextet, due to magnetic hyperfine interactions. ias.ac.inbham.ac.ukbibliotekanauki.pl This splitting arises from the interaction between the nuclear magnetic moment and the large internal magnetic field at the iron nucleus in the ordered state. The characteristics of this magnetically split spectrum provide detailed information about the local symmetry and the nature of the magnetic ordering in the Fe²⁺ sublattices. ias.ac.in

Thermal Behavior and Decomposition Pathways

Dehydration Processes and Kinetics

The initial step in the thermal degradation of ferrous oxalate (B1200264) dihydrate is dehydration, the release of its two molecules of water of crystallization. This process typically occurs at temperatures ranging from 150 to 230°C. researchgate.netresearchgate.netdesy.de Differential scanning calorimetry (DSC) studies show a distinct endothermic peak corresponding to this dehydration event, with one study identifying a minimum at 168°C. researchgate.net In a nitrogen atmosphere, the dehydration has been observed to occur at 175°C. bohrium.com

The kinetics of this dehydration step have been described as conforming to a nuclei production and growth model. researchgate.netpku.edu.cn This suggests that the process begins at specific points on the crystal surface and then spreads.

Both isothermal (constant temperature) and non-isothermal (programmed temperature increase) methods have been employed to study the dehydration of ferrous oxalate dihydrate.

Non-isothermal studies , which involve heating the sample at a constant rate, reveal that dehydration is the first distinct mass loss event. researchgate.net Kinetic parameters for these non-isothermal reactions have been determined using various analytical methods, such as the master plots method. pku.edu.cn

Isothermal studies have shown that the dehydration process can exhibit complex kinetic behavior. Research on different polymorphs of the compound revealed a significant induction period before mass loss begins, followed by a sigmoidal (S-shaped) mass-loss curve. acs.orgnih.gov This type of curve is characteristic of solid-state reactions that involve nucleation and growth. A combined kinetic model has been developed to describe this behavior, accounting for the initial induction period, a surface reaction, and a phase boundary reaction. nih.govacs.org

Below is a table summarizing the temperature ranges for isothermal dehydration studies on α- and β-phase polymorphs of this compound. acs.org

PolymorphIsothermal Temperature Range (K)
β-phase394–412
α-phase403–418

The rate of heating and the composition of the surrounding atmosphere have a significant impact on the dehydration process and subsequent decomposition.

Heating Rate: Slower heating rates can provide better resolution between the dehydration and decomposition steps in thermal analysis techniques like DSC and thermogravimetric analysis (TGA). researchgate.net For instance, a DSC analysis at a heating rate of 1°C/min showed a clearer separation of thermal events than a TGA analysis conducted at 5°C/min. researchgate.net

Atmosphere: The atmosphere is a critical factor determining the reaction pathway.

Inert Atmosphere (e.g., Nitrogen, Argon): In an inert environment, the dehydration and decomposition steps are generally well-separated. researchgate.net Dehydration is followed by the decomposition of the anhydrous salt.

Oxidative Atmosphere (e.g., Air): In the presence of air, dehydration is followed by oxidative decomposition. acs.org The presence of water vapor in the atmosphere has been reported to stabilize certain iron oxide products, such as maghemite. researchgate.net

Self-Generated Atmosphere: When the decomposition occurs in an atmosphere of its own gaseous products (H₂O, CO, CO₂), these gases can participate in secondary reactions, influencing the final solid products. researchgate.netrsc.org

Solid-State Thermal Decomposition Mechanisms

Following the removal of water, the resulting anhydrous ferrous oxalate (FeC₂O₄) undergoes decomposition. This is a solid-state process that happens almost immediately after dehydration and involves the breakdown of the oxalate anion. bohrium.comcapes.gov.br

FeC₂O₄(s) → FeO(s) + CO(g) + CO₂(g)

The solid product, wüstite (FeO), is often considered the primary product, especially in inert atmospheres, though it is typically unstable at lower temperatures and undergoes further transformation. researchgate.net

The identification of reaction intermediates is crucial for understanding the complete decomposition pathway. The nature of these intermediates is highly dependent on the reaction atmosphere.

Anhydrous Ferrous Oxalate (FeC₂O₄): This is the first and most definitively identified intermediate, formed directly after the dehydration of FeC₂O₄·2H₂O. desy.debohrium.comcapes.gov.br

Wüstite (FeO): In inert atmospheres, FeO is commonly cited as the primary solid product from the decomposition of anhydrous ferrous oxalate. researchgate.net However, FeO is unstable below 570°C and tends to disproportionate into magnetite (Fe₃O₄) and metallic iron (α-Fe). researchgate.netbohrium.com 4FeO(s) → Fe₃O₄(s) + Fe(s)

Magnetite (Fe₃O₄): This iron oxide is a common product. In an atmosphere composed of the decomposition's own gaseous products, superparamagnetic nanoparticles of magnetite are formed as the primary product. researchgate.netrsc.org

Iron Carbide (Fe₃C): In atmospheres where carbon monoxide is present and can accumulate, such as a self-generated atmosphere, it can react with iron species at higher temperatures (above 380°C) to form iron carbide (cementite). researchgate.netrsc.orgrsc.org

The following table outlines the key intermediates and final products identified under different atmospheric conditions.

AtmospherePrimary Solid Intermediate(s)Final Solid Product(s)
Inert (Nitrogen, Argon)FeC₂O₄, FeOFe₃O₄, α-Fe
Oxidative (Air)FeC₂O₄α-Fe₂O₃ (Hematite), γ-Fe₂O₃ (Maghemite)
Self-GeneratedFeC₂O₄, Fe₃O₄, Fe₃CFeO (Wüstite), α-Fe

Influence of Polymorphism on Thermal Degradation Pathways

This compound is known to exist in different polymorphic forms, primarily α- and β-phases, which have distinct crystal structures and particle morphologies. nih.govacs.org The α-phase typically consists of larger, square bipyramidal particles, while the β-phase is characterized by quadratic prismatic shapes. nih.gov

This structural difference influences the thermal behavior of the compound. Kinetic studies on the dehydration of these polymorphs have demonstrated different behaviors, particularly in the induction period and the phase boundary reaction stage. nih.govacs.org The dehydration of the β-phase has been observed to have a higher thermal stability compared to the α-phase in an argon atmosphere. researchgate.net

Furthermore, the polymorphism extends to the anhydrous state. Dehydration of the α- and β-dihydrate forms leads to corresponding α- and β-anhydrous ferrous oxalate polymorphs, which exhibit different X-ray diffraction patterns. The resulting anhydrous product is often poorly crystalline. acs.org The specific polymorph of the starting material can therefore influence the kinetics of dehydration and potentially the characteristics of the final decomposed products. researchgate.netacs.org

Kinetic Modeling of Decomposition Reactions (e.g., Avrami-Erofe'ev Equation, Induction Period Models)

The isothermal decomposition of anhydrous ferrous oxalate has been shown to follow nucleation and growth models. plu.mx Specifically, the yield-time data for the gaseous products often fit the Avrami-Erofe'ev equation , with a value of n = 2. plu.mx The general form of this equation is: [-ln(1-α)]¹/ⁿ = kt where α is the fraction of material reacted, k is the rate constant, t is time, and n is the Avrami exponent, which relates to the nucleation and growth mechanism. An n value of 2 suggests that after rapid initial nucleation, the reaction proceeds via an interface advance process. plu.mx

The initial dehydration step (FeC₂O₄·2H₂O → FeC₂O₄ + 2H₂O) also has complex kinetics that can be modeled. This dehydration often exhibits a significant induction period followed by a sigmoidal mass-loss curve, which is characteristic of many solid-state decompositions. acs.orgacs.org A combined kinetic model has been developed to describe this behavior, integrating the kinetics of three distinct stages:

Induction Period: An initial period with a very slow reaction rate, where stable nuclei of the new phase are formed. acs.orgacs.org

Surface Reaction: Random nucleation and growth on the particle surface. acs.org

Phase Boundary Reaction: The advancement of the reaction interface from the surface into the bulk of the crystal. acs.orgpku.edu.cn

The kinetic parameters for these stages can be determined separately through simulation and formal kinetic analysis of thermogravimetric data recorded under various heating conditions (isothermal, non-isothermal). acs.orgnih.gov This detailed modeling allows for a precise understanding of the physicogeometrical kinetics of the decomposition. nih.gov

Kinetic ModelApplicable StageDescriptionKey Equation/ConceptCitation(s)
Avrami-Erofe'evAnhydrous DecompositionDescribes nucleation and growth processes.[-ln(1-α)]¹/ⁿ = kt plu.mx
Induction Period ModelsDehydrationModels the initial delay before the main reaction begins.Combined with surface and phase boundary reaction models. acs.orgacs.org
Phase Boundary ReactionDehydration & DecompositionModels the progression of the reaction interface.Conforms to this model after initial nucleation. pku.edu.cn

Computational and Theoretical Chemistry: Unraveling the Properties of Ferrous Oxalate Dihydrate

Theoretical and computational chemistry provide powerful tools to understand the intrinsic properties of ferrous oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O) at an atomic and electronic level. These methods offer insights into the compound's electronic structure, crystal growth behavior, and decomposition mechanisms, complementing experimental observations.

Advanced Functional Applications in Materials Science

Catalysis and Photocatalysis Research

As a metal-organic framework (MOF)-like compound, α-ferrous oxalate (B1200264) dihydrate (α-FOD) has been identified as a promising bifunctional catalyst, active in both photocatalysis and Fenton oxidation processes. researchgate.netrsc.org Its capacity to be synthesized from low-cost, iron-rich precursors, such as ferrotitaniferous black sands, enhances its appeal for sustainable applications. mdpi.comresearchgate.net

Ferrous oxalate dihydrate has proven to be an effective heterogeneous photocatalyst for the degradation of persistent organic pollutants in water under visible light irradiation. researchgate.netnih.gov Its photocatalytic activity has been successfully demonstrated against various contaminants, including industrial dyes like Rhodamine B, Rhodamine 6G, crystal violet, methyl orange, and phenolic compounds. researchgate.netacs.org

Research has shown that α-FOD synthesized from natural precursors can achieve high removal efficiencies for pollutants like phenol. researchgate.net For instance, photocatalysts derived from Ecuadorian black sands demonstrated over 92% phenol removal within 6 hours under visible light. researchgate.net The material's effectiveness stems from its narrow bandgap energy, typically estimated between 2.28 eV and 2.49 eV, which allows it to absorb visible light. mdpi.comresearchgate.net The photocatalytic degradation of phenol using α-FOD has been modeled using the Langmuir-Hinshelwood mechanism. mdpi.comnih.gov Studies have also explored its efficacy in degrading other pollutants like methylene (B1212753) blue and caffeine. researchgate.net

Table 1: Photocatalytic Degradation of Organic Pollutants using this compound (FOD)
PollutantCatalystLight SourceDegradation EfficiencyTimeReference
Phenolα-FOD from black sandsVisible Light>92%6 hours researchgate.net
Phenolα-FOD/Activated Carbon (42.7 wt.%)Visible Light96%12 hours nih.govdntb.gov.ua
Rhodamine B (RhB)FOD-oreNot Specified>85%90 minutes researchgate.net
Rhodamine B (RhB)FeOX-SlagNot Specified>98%90 minutes researchgate.net
Indigo DyeFerrous Oxalate/H₂O₂Not SpecifiedSignificant TOC removal and increased biodegradabilityAfter 20 kJ L⁻¹ nih.gov

This compound is a key component in advanced oxidation processes (AOPs), particularly in photo-Fenton and Fenton-like systems, which generate highly reactive radicals for pollutant degradation. mdpi.comdeswater.com It can act as a catalyst to activate primary oxidants like hydrogen peroxide (H₂O₂) and peroxydisulfate (PDS) to produce hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals, respectively. researchgate.netmdpi.comnih.gov

The combination of ferrous oxalate's photocatalytic properties with Fenton chemistry leads to a synergistic effect. researchgate.netsemanticscholar.org In a photo-Fenton system, the photochemical treatment involves ferrous oxalate and hydrogen peroxide. nih.govresearchgate.net The process is effective for treating industrial effluents, such as those containing indigo dye, by significantly increasing the biodegradability of the wastewater. nih.govresearchgate.net When peroxydisulfate is added to the α-FOD system, a heterogeneous Fenton-like process occurs, dramatically reducing the time required for pollutant removal. For phenol degradation, the half-life was reduced from 2.5 hours (in pure photocatalysis) to just a few minutes with the addition of PDS. nih.gov This dual-pathway mechanism, combining traditional photocatalysis with photo-initiated Fenton oxidation, makes ferrous oxalate a highly promising material for water treatment. deswater.comsemanticscholar.org

The photocatalytic efficiency of α-ferrous oxalate dihydrate is attributed to its intrinsic semiconductor properties. It is characterized as an n-type semiconductor, which is fundamental to its ability to generate charge carriers (electron-hole pairs) upon absorption of visible light. researchgate.netrsc.orgdeswater.com

The mechanism involves the following key steps:

Light Absorption and Charge Generation: When α-FOD is irradiated with visible light, its electrons are excited from the valence band to the conduction band, creating electron-hole pairs. mdpi.com

Charge Separation: The efficient separation of these photogenerated electrons and holes is crucial for the subsequent redox reactions. The combination with other materials can enhance this separation. deswater.com

Generation of Reactive Oxygen Species (ROS): The separated electrons and holes react with adsorbed water and oxygen molecules to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻). nih.govmdpi.com

Pollutant Degradation: These powerful ROS then attack and degrade the organic pollutant molecules into simpler, less harmful compounds, ultimately leading to mineralization. deswater.commdpi.com

In photo-Fenton processes, the mechanism is enhanced by the reaction between Fe²⁺ from the ferrous oxalate and an oxidant like H₂O₂ to produce hydroxyl radicals. Light irradiation facilitates the regeneration of Fe²⁺ from Fe³⁺, sustaining the catalytic cycle. deswater.commdpi.com

To further improve the catalytic performance of this compound, it can be incorporated into composite materials. A notable example is the synthesis of composites with activated carbon (AC). nih.govdntb.gov.uanih.gov

Adsorptive-photocatalytic composites of α-FOD supported on activated carbon (AC/α-FOD) are created through a two-step method involving the precipitation of α-FOD onto the AC surface. nih.govdntb.gov.ua The activated carbon serves a dual purpose: it acts as an excellent adsorbent, concentrating the organic pollutants near the photocatalytically active sites, and it supports the α-FOD particles. nih.gov

Precursor for Advanced Inorganic Materials Synthesis

Beyond its catalytic applications, this compound is a valuable and versatile precursor for the synthesis of various advanced inorganic materials, particularly iron-based nanoparticles. researchgate.netmdpi.com Its thermal instability allows it to be easily decomposed to form different phases of iron oxides by controlling the atmosphere and temperature. researchgate.netmdpi.com

The thermal decomposition of this compound is a widely used method to produce iron oxide nanoparticles with controlled morphology and crystal structure. researchgate.net The specific iron oxide phase obtained depends on the decomposition conditions:

In Air: Thermal decomposition in an air or oxygen-rich atmosphere at temperatures of 250°C or higher yields hematite (B75146) (α-Fe₂O₃). researchgate.net

In Inert or Low-Oxygen Atmospheres: When the decomposition is carried out in an inert atmosphere or at low oxygen partial pressures, magnetite (Fe₃O₄) is the primary product. researchgate.net

This synthesis method offers the advantage that the morphology of the initial ferrous oxalate crystals is often preserved in the resulting iron oxide particle aggregates. researchgate.net By tailoring the synthesis conditions of the precursor ferrous oxalate (e.g., α- or β-polymorphs), the size and shape of the final magnetite nanoparticles can be controlled. researchgate.net

These synthesized iron oxide nanoparticles have a wide range of applications:

Magnetic Materials: Magnetite (Fe₃O₄) nanoparticles are crucial magnetic materials with applications in biomolecular separation, medical diagnostics, drug delivery, and magnetic resonance imaging. researchgate.net The crystallite size of the magnetite particles, which can be controlled during synthesis from the oxalate precursor, influences their magnetic properties, such as saturation magnetization. researchgate.net

Gas Sensing: Iron oxides, particularly hematite (α-Fe₂O₃), are n-type semiconductors with high stability and durability, making them excellent materials for gas sensors. graphyonline.comscispace.comsemanticscholar.org Porous, nanowire-like α-Fe₂O₃ with good gas-sensing properties can be prepared from the thermal decomposition of ferrous oxalate nanowires. nih.gov These sensors can be used to detect a variety of toxic and industrial gases, including carbon monoxide (CO), hydrogen (H₂), and ethanol (C₂H₅OH). graphyonline.com

Table 2: Chemical Compounds Mentioned
Compound NameChemical Formula
This compoundFeC₂O₄·2H₂O
Activated CarbonC
Carbon MonoxideCO
Crystal VioletC₂₅H₃₀ClN₃
EthanolC₂H₅OH
Hematiteα-Fe₂O₃
HydrogenH₂
Hydrogen PeroxideH₂O₂
MagnetiteFe₃O₄
Methyl OrangeC₁₄H₁₄N₃NaO₃S
Methylene BlueC₁₆H₁₈ClN₃S
PeroxydisulfateS₂O₈²⁻
PhenolC₆H₅OH
Rhodamine BC₂₈H₃₁ClN₂O₃
Rhodamine 6GC₂₈H₃₁ClN₂O₃

Formation of Iron Carbonates and Related Earth Science Minerals (e.g., Siderite)

This compound serves as a crucial precursor in the synthesis of iron(II) carbonate (FeCO₃), known mineralogically as siderite. rsc.orgmdpi.com This transformation is of significant interest in the earth sciences, particularly for understanding the deep carbon cycle of our planet. rsc.orgmdpi.com Natural siderite is often an iron-rich end member of a solid solution series with other carbonates like magnesite (MgCO₃), and pure, stoichiometric siderite is rare in nature. rsc.org

The synthesis of phase-pure siderite from this compound provides a reliable source for experimental studies that aim to investigate the geophysical and geochemical roles of iron carbonate under various pressures and temperatures. rsc.orgmdpi.comnih.gov Research has shown that siderite can be synthesized through the decomposition of this compound at high pressures and temperatures, with high pressure enhancing the thermal stability of the resulting FeCO₃. nih.gov This allows for a broader temperature range for the decomposition of this compound and the subsequent formation of siderite, which is critical for simulating conditions within the Earth's interior. nih.gov The availability of high-quality single crystals of this compound is paramount for such high-pressure diffraction and spectroscopic studies. rsc.org

Preparation of Iron Carbide Catalysts

This compound is a valuable precursor for the synthesis of iron carbide catalysts, which are important in industrial processes such as the Fischer-Tropsch synthesis (FTS) for producing liquid fuels. researchgate.netresearchgate.netscu.edu.au The thermal decomposition of this compound under controlled atmospheres can yield various phases of iron carbide, such as Fe₅C₂ and Fe₃C (cementite). researchgate.netmdpi.com

The carburization temperature during the decomposition of the iron oxalate precursor plays a critical role in determining the resulting iron carbide phase. For instance, pure Fe₅C₂ can be formed at a carburization temperature of 320 °C, while pure Fe₃C is formed at 450 °C. scu.edu.aumdpi.com At intermediate temperatures, a mixture of these phases can coexist. scu.edu.au

The catalytic performance in FTS is influenced by the specific iron carbide phase and the presence of a surface carbon layer. scu.edu.au Studies have shown that CO conversion rates are higher when Fe₅C₂ is the dominant phase. scu.edu.au Conversely, the selectivity towards C₅+ products (longer-chain hydrocarbons) is higher when Fe₃C is the sole iron carbide phase. scu.edu.au The thermal decomposition process in the presence of its own conversion gases (CO, CO₂) involves the initial formation of superparamagnetic magnetite (Fe₃O₄) nanoparticles, followed by the reduction of the remaining ferrous oxalate to iron carbide by carbon monoxide at temperatures above 380 °C. researchgate.net

Carburization Temperature (°C)Resulting Iron Carbide Phase(s)Impact on Fischer-Tropsch Synthesis
320Pure Fe₅C₂ scu.edu.aumdpi.comHigher CO conversion (75–96%) scu.edu.au
350–375Coexistence of Fe₅C₂ and Fe₃C scu.edu.auHigher selectivity for light olefins when Fe₃C is minor scu.edu.au
450Pure Fe₃C scu.edu.aumdpi.comHigher selectivity to C₅+ products scu.edu.au

Role in Metal-Organic Framework (MOF) Templating and Derivatives

This compound is itself considered a one-dimensional metal-organic framework (MOF), sometimes referred to as one of the simplest coordination polymers. pku.edu.cn Its structure consists of one-dimensional chains of ferrous ions linked by oxalate ligands. mdpi.com This inherent MOF structure makes it a subject of interest and a useful precursor in the synthesis and templating of other advanced porous materials.

This compound can be used as a template to fabricate materials like porous α-Fe₂O₃ (hematite) and carbon-decorated Fe₃O₄ (magnetite) microcuboids. mdpi.com The thermal decomposition of the this compound precursor under controlled conditions leads to the formation of these iron oxides while retaining some of the morphological characteristics of the parent MOF. The porous structure of the precursor provides void spaces that can help accommodate volume changes during subsequent electrochemical processes, such as lithium-ion insertion/extraction. mdpi.com

Furthermore, the components of ferrous oxalate—iron salts and oxalic acid—are fundamental building blocks for the synthesis of more complex iron-based MOFs. For example, iron-based oxalate-phosphate-amine MOFs have been synthesized hydrothermally for applications such as slow-release fertilizers. rsc.orgnih.gov These syntheses demonstrate the versatility of the iron-oxalate system in creating functional framework materials.

Production of Fine Iron Powders

This compound is an effective precursor for the production of fine iron powders, a critical component in powder metallurgy. ossila.comrsc.org The synthesis of these powders typically involves the thermal decomposition or reduction of this compound. ossila.comrsc.org The process generally consists of two main stages: an initial dehydration step to form anhydrous ferrous oxalate, followed by a reduction reaction that results in the formation of iron with the loss of carbon and oxygen. ossila.com

The production of fine iron powder from this compound can be achieved by reduction in a hydrogen atmosphere. rsc.org The kinetics of both the dehydration and reduction processes have been found to follow first-order reactions. rsc.org The particle size of the final iron powder product is influenced by the precipitation temperature of the initial this compound. ossila.com

The properties of the resulting iron powders, such as their surface area and particle size, are crucial for their subsequent sintering behavior. ossila.com Powders produced at lower reduction temperatures may contain dispersed oxides due to reoxidation by reaction byproducts. ossila.com Sintering these fine powders at optimal temperatures, for example around 900°C for powders reduced at 600°C, is key to achieving desired material densities and mechanical properties. ossila.com

Energy Storage Systems Research

The unique electrochemical properties of ferrous oxalate, particularly in its anhydrous form, have positioned it as a material of significant interest in the field of energy storage, specifically as an anode material for rechargeable batteries.

Investigation as Anode Materials in Rechargeable Batteries (e.g., Li-ion, Na-ion)

Both the dihydrate and anhydrous forms of ferrous oxalate have been investigated as promising anode materials for lithium-ion batteries (LIBs) and, more recently, for sodium-ion batteries (NIBs). pku.edu.cn Anhydrous iron oxalate (FeC₂O₄) has demonstrated high theoretical lithium storage capacity. pku.edu.cn

In Li-ion battery systems, mesoporous anhydrous iron oxalate has shown high initial discharge capacities. For example, materials with cocoon and rod morphologies delivered initial discharge capacities of 1288 and 1326 mAh g⁻¹, respectively, at a 1C rate. The electrochemical performance is significantly influenced by factors such as morphology, size, and the number of accessible reaction sites. Composites of iron oxalate with multiwalled carbon nanotubes have also been synthesized to improve cycling performance, achieving a reversible capacity of 970 mAh g⁻¹ at 0.5 A g⁻¹ after 50 cycles.

First-principles modeling studies indicate that anhydrous ferrous oxalate is a more promising anode material than its hydrated counterparts. pku.edu.cnmdpi.com The presence of structural water is suggested to decrease the capacity for lithium intercalation and increase the operating voltage, thereby inhibiting electrochemical activity. pku.edu.cn Anhydrous ferrous oxalate is predicted to have a 20% higher theoretical Li storage capacity and a lower voltage compared to the dihydrate form. pku.edu.cnmdpi.com

Research into anhydrous ferrous oxalate as an anode for Na-ion batteries is also emerging. Theoretical calculations suggest that it can generate a low reaction potential in NIBs, which is a desirable characteristic for an anode material. The conversion mechanism in these batteries involves the reduction of Fe²⁺ upon the addition of sodium or lithium.

Battery TypeMaterial FormReported Capacity/Performance
Li-ionAnhydrous FeC₂O₄ (cocoon morphology)Initial discharge capacity of 1288 mAh g⁻¹ at 1C rate
Li-ionAnhydrous FeC₂O₄ (rod morphology)Initial discharge capacity of 1326 mAh g⁻¹ at 1C rate
Li-ionFeC₂O₄@Multiwalled Carbon NanotubesReversible capacity of 970 mAh g⁻¹ at 0.5 A g⁻¹ after 50 cycles
Na-ionAnhydrous FeC₂O₄ (theoretical)Generates a low reaction potential of 1.22 V (periodic modeling)

Structural Stability and Reversibility in Electrochemical Cycling

The structural stability and reversibility of ferrous oxalate during electrochemical cycling are critical factors for its application as a battery anode. The presence of crystal water in this compound can be problematic, as it can negatively affect the electrolyte during redox reactions and may lead to structural deficiencies and poor lithium storage performance.

Conversely, some research suggests that crystal water could provide a stable sustaining force and enlarge the interlayered spacing, which might improve the diffusion kinetics of Li⁺ ions. However, the consensus from several studies is that the anhydrous form of ferrous oxalate (AFO) exhibits higher electrochemical stability. pku.edu.cnmdpi.com The dehydration process is a critical step in preparing high-performance anode materials from the dihydrate precursor.

The electrochemical conversion process for iron oxalate anodes involves the reduction of iron ions to metallic nanoparticles and the formation of Li₂C₂O₄ (in LIBs). The reversibility in subsequent cycles is influenced by the electrochemical activities of these metallic nanoparticles and the oxalate matrix. The mesoporous texture of some iron oxalate particles can also contribute to capacity through a capacitive effect, where Li⁺ ions can be implanted into the multilayered and mesoporous nanostructure.

Controlling the polymorphic structure of iron oxalate can also enhance electrochemical performance by creating more stable and faster migration channels for Li⁺ ions. A mixed-phase material (α@β-FeC₂O₄) has been shown to have homogeneous pores and combines the beneficial characteristics of both α and β phases, leading to superior cycling stability and rate performance.

Rheological Properties and Smart Materials

This compound has been identified as a promising component in the development of smart materials, specifically in the formulation of electrorheological (ER) fluids. nih.gov These materials exhibit the remarkable ability to change their rheological properties, such as viscosity and elasticity, in response to an external electric field. nih.govnih.gov This tunable behavior makes them suitable for a variety of advanced applications.

Electrorheological (ER) fluids are suspensions of electrically polarizable particles in a non-conducting liquid medium. rsc.org When an external electric field is applied, these particles become polarized and form chain-like structures aligned with the field direction due to dipole-dipole interactions. nih.govrsc.org This structural change is the primary mechanism behind the significant and reversible transformation in the fluid's rheological properties, often referred to as the ER effect. rsc.org

In the case of ER fluids formulated with this compound, rod-like micro-particles are dispersed in a medium like silicone oil. nih.govresearchgate.net Upon the application of an electric field, these ferrous oxalate rods align and form columnar structures that span the electrodes. nih.gov This transition from a liquid-like state to a solid-like state is rapid and reversible. scispace.com The strength of this ER effect is influenced by several factors, including the electric field strength, the concentration of the dispersed particles, and their morphology. rsc.org Research has shown that rod-like particles, such as those of this compound, can lead to significant ER effects. nih.gov The facile, cost-effective, and scalable synthesis of iron(II) oxalate particles further enhances their potential for use in these smart systems. nih.gov

The application of an external electric field to an ER fluid containing this compound induces a transition from a liquid state to a viscoelastic solid. rsc.org This change is characterized by the material exhibiting both viscous and elastic properties. The viscoelastic behavior can be confirmed and analyzed through rheological measurements, such as creep-recovery tests. nih.govrsc.org

Creep-recovery experiments demonstrate the material's response to applied stress. When a constant stress is applied to the ER fluid in the presence of an electric field, it deforms (creeps). Upon removal of the stress, the fluid can partially recover its original shape, showcasing its elastic (solid-like) nature. nih.gov The presence of this recoverable strain confirms the viscoelastic behavior of the system. nih.govnih.gov This transition is fundamental to the function of ER fluids in applications like dampers, clutches, and robotic systems, where controlled and reversible changes in material stiffness are required. The investigation into the viscoelastic properties of this compound-based ER fluids has confirmed their potential as effective smart materials. rsc.org

Interactive Data Table: Electrorheological Properties of this compound-Based Fluids

Particle Concentration (vol%)Electric Field Strength (kV/mm)Yield Stress (Pa)ER Efficiency Enhancement
10.9~20Increases with field strength
50.9~60Highest efficiency observed
100.9~80Efficiency decreases vs. 5%

Data synthesized from research findings on rod-like iron(II) oxalate particles in silicone oil. rsc.orgresearchgate.net

Proton Conductivity Studies and Related Applications

This compound, a one-dimensional coordination polymer, has attracted significant attention for its remarkably high proton conductivity. nih.gov This property is crucial for the development of electrolytes for fuel cells and sensors. nih.gov The compound exhibits a high conductivity of 1.3 mS cm⁻¹ at ambient temperature and high humidity without the presence of strong acidic groups, which is a notable achievement in the field of proton-conductive materials. nih.gov

The mechanism of proton conduction in such materials is often facilitated by networks of hydrogen bonds. In this compound, coordinated water molecules can form pathways for proton transport. rsc.org However, there is ongoing scientific discussion regarding the nature of this conductivity. Some studies propose that the high conductivity measured in powder samples may not be an intrinsic property of the crystal structure itself but rather originates from proton transport across the surfaces and interfaces between the particles (extrinsic or interparticle transport). rsc.org Single-crystal measurements have suggested that the intrinsic conductivity through the crystal is significantly lower (<10⁻⁹ S cm⁻¹), attributing the bulk of the observed conductivity in powdered samples to these interparticle phases. rsc.org

Despite this debate, this compound is considered an important model system for studying proton conductivity in metal-organic frameworks (MOFs). rsc.orgmdpi.com The research into its conductive properties has spurred investigations into other oxalate-based materials and MOFs, aiming to understand and enhance proton transport for technological applications. mdpi.comsemanticscholar.orgnih.gov The thermally activated nature of its proton conductivity is also a key area of study. mdpi.comsemanticscholar.org The insights gained from this compound contribute to the rational design of new solid-state proton conductors with high efficiency and stability for next-generation energy and sensor technologies. nih.govchemrxiv.org

Interactive Data Table: Proton Conductivity of this compound

Measurement ConditionReported Proton Conductivity (S/cm)Key FindingSource
Ambient Temperature (Powder Sample)1.3 x 10⁻³Exceptionally high for a material without strong acidic groups. nih.gov
Single-Crystal Measurement< 10⁻⁹Suggests conductivity in powders is primarily extrinsic (interparticle). rsc.org

Environmental and Geochemical Research Perspectives

Role in Natural Geochemical Cycles (e.g., Deep Carbon Cycle, Iron Biogeochemistry)

Ferrous oxalate (B1200264) dihydrate plays a notable role in geochemical research, particularly as a precursor to minerals that are significant in Earth's large-scale elemental cycles. Its transformation into siderite (FeCO₃) is of paramount importance for studies related to the deep carbon cycle. mdpi.comsemanticscholar.orgresearchgate.net Siderite is recognized as a potential carbon carrier and host in geochemical reservoirs within the Earth's interior. researchgate.net Understanding the formation and stability of such carbonate minerals is crucial for modeling the long-term cycling of carbon between the mantle and the surface. Investigations into the behavior of ferrous oxalate dihydrate under high pressure provide insights into these geological processes. mdpi.comsemanticscholar.org

In the realm of iron biogeochemistry, this compound is linked to biomineralization processes. The natural mineral form, humboldtine, can be formed through the interaction of microorganisms, such as fungi and lichens, with iron-bearing rocks. mdpi.commdpi.com These organisms produce oxalic acid, which reacts with iron minerals to form insoluble iron oxalate. This process is a key aspect of biochemical weathering and demonstrates the significant role that biological activity plays in the transformation and cycling of iron in near-surface environments. mdpi.com The study of these interactions helps to elucidate the mechanisms by which life influences geological and mineralogical processes. nih.gov

Natural Occurrence and Mineralogical Studies (Humboldtine)

This compound occurs naturally as the rare organic mineral humboldtine. mdpi.comwikipedia.org First described in 1821 and named after the German naturalist and explorer Alexander von Humboldt, this mineral is prized by collectors for its scarcity. wikipedia.orgearth.com It has been documented in only about 30 locations worldwide, including sites in Germany, the Czech Republic, Brazil, Canada, and the United Kingdom. earth.comuniladtech.comyoutube.com

Humboldtine is typically found in specific geological settings. It occurs as an authigenic mineral on fracture surfaces in coal and lignite (B1179625) deposits. mindat.orgwebmineral.com It is also found, though more rarely, in granitic pegmatites and hydrothermal mineral deposits. mindat.org The formation of humboldtine often results from the interaction of iron-rich rocks with natural acids under damp conditions. earth.com A significant formation pathway is as a biomineral created by the action of lichens on iron-rich rocks. mindat.org

Mineralogical studies have characterized its physical and chemical properties in detail. Humboldtine crystallizes in the monoclinic crystal system. wikipedia.org It typically appears as dull or resinous yellow to amber-yellow crystals, aggregates, or crusty coatings. wikipedia.orgmindat.org It is a very soft mineral, with a Mohs hardness of 1.5 to 2, meaning it can be scratched with a fingernail. wikipedia.org

Table 1: Mineralogical Properties of Humboldtine (this compound)
PropertyDescriptionSource
Chemical FormulaFe²⁺(C₂O₄) · 2H₂O wikipedia.orgmindat.org
Crystal SystemMonoclinic wikipedia.orgwebmineral.com
ColorYellow to amber-yellow, lemon-yellow wikipedia.orgmindat.org
LustreResinous, Dull mindat.org
Hardness (Mohs)1.5 - 2 wikipedia.org
Specific Gravity / Density2.28 - 2.31 g/cm³ mindat.orgwebmineral.com
CleavagePerfect on {110} wikipedia.orgmindat.org
TransparencyTransparent to Translucent mindat.org

Fundamental Mechanisms in Environmental Remediation Processes

This compound is recognized for its potential in environmental remediation, particularly for the degradation of persistent organic pollutants in soil and wastewater. researchgate.netnih.govmdpi.com Its effectiveness stems from its role in advanced oxidation processes (AOPs), primarily through photocatalytic and Fenton-like reactions. mdpi.comnih.gov

A key mechanism is the generation of highly reactive hydroxyl radicals (•OH) under visible light irradiation. researchgate.netnih.gov Ferrous oxalate possesses excellent visible light absorption capabilities, which initiates a photochemical process. researchgate.net This process involves a Fe(II)/Fe(III) catalytic cycle. Under illumination, the ferrous iron (Fe²⁺) is oxidized to ferric iron (Fe³⁺), leading to the production of hydroxyl radicals that can break down complex organic molecules into less toxic substances. researchgate.netnih.gov

A significant advantage of using ferrous oxalate is that this process can effectively degrade contaminants without the addition of external hydrogen peroxide (H₂O₂) or the need for pH adjustment, making it an environmentally friendly approach. researchgate.netnih.gov Research has demonstrated its efficacy in degrading pollutants such as phenanthrene, a type of polycyclic aromatic hydrocarbon found in contaminated soils, and organic dyes like rhodamine B and methylene (B1212753) blue in wastewater. researchgate.netnih.govmdpi.com The efficiency of degradation is influenced by factors such as the dosage of ferrous oxalate, soil moisture content, and thorough mixing with the contaminated medium. nih.gov

Interaction with Environmental Contaminants at the Molecular Level

The interaction of ferrous oxalate with environmental contaminants occurs through distinct molecular mechanisms depending on the nature of the pollutant.

For heavy metals, such as hexavalent chromium [Cr(VI)], the primary mechanism is reduction to a less toxic state. researchgate.net Under acidic to neutral pH conditions, the ferrous iron (Fe²⁺) in ferrous oxalate acts as a reducing agent, converting the highly toxic and mobile Cr(VI) to the less toxic and less mobile Cr(III). A crucial aspect of this interaction is the role of the oxalate ligand. As Fe²⁺ is oxidized to Fe³⁺, the oxalate forms a soluble Fe(III)-oxalate complex. This complex formation is vital as it prevents the passivation of the ferrous oxalate crystal surface, allowing the reduction reaction to proceed effectively. In alkaline conditions, the removal mechanism shifts from reduction to the adsorption of Cr(VI) anions onto the solid surface of the ferrous oxalate. researchgate.net

For organic pollutants, the interaction is driven by oxidation. In photocatalytic applications, the ferrioxalate (B100866) complex, formed during the Fe(II)/Fe(III) cycle, absorbs light and generates hydroxyl radicals (•OH). epa.gov These radicals are powerful, non-selective oxidizing agents that attack the molecular structure of organic contaminants. researchgate.net They can abstract hydrogen atoms or add to double bonds, initiating a cascade of reactions that lead to the mineralization of the pollutants into simpler, non-toxic compounds like carbon dioxide and water. This process has been shown to be effective for various organic compounds, including dyes, phenanthrene, and chlorobenzene. researchgate.netnih.govepa.gov

Table 2: Molecular Interaction Mechanisms with Contaminants
Contaminant TypePrimary MechanismDescriptionSource
Heavy Metals (e.g., Cr(VI))Redox Reaction (Reduction) & AdsorptionFe(II) reduces Cr(VI) to Cr(III). Oxalate complexation with Fe(III) prevents surface passivation. At alkaline pH, adsorption dominates. researchgate.net
Organic Pollutants (e.g., Dyes, PAHs)Advanced Oxidation (Photocatalysis)Under visible light, the Fe(II)/Fe(III) cycle generates hydroxyl radicals (•OH) which non-selectively attack and degrade the organic molecules. researchgate.netnih.govepa.gov

Future Research Directions and Emerging Paradigms

Development of Advanced In Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic transformations of ferrous oxalate (B1200264) dihydrate during chemical reactions is crucial for optimizing its performance in various applications. Future research will increasingly rely on the development and application of advanced in situ characterization techniques to monitor these processes in real-time.

Techniques such as in situ X-ray diffraction (XRD) and thermogravimetric analysis (TGA) have been instrumental in studying the thermal decomposition of ferrous oxalate dihydrate, revealing the kinetics and mechanisms of its dehydration and subsequent breakdown into iron oxides. mdpi.com Research has employed these methods to determine that the dehydration process follows a nuclei production and growth model, while the decomposition of the anhydrous ferrous oxalate conforms to a phase boundary reaction model. mdpi.com

To gain deeper insights, future studies will likely integrate a broader range of in situ and operando techniques. For instance, in situ transmission electron microscopy (TEM) can provide real-time visualization of morphological and structural changes at the nanoscale during thermal or electrochemical processes. Spectroscopic methods like in situ Raman and Fourier-transform infrared (FTIR) spectroscopy can offer valuable information about the evolution of chemical bonds and intermediate species. For electrochemical applications, such as in lithium-ion batteries where ferrous oxalate is a precursor for anode materials, operando XRD and X-ray absorption spectroscopy (XAS) are critical for tracking phase transitions and changes in the local atomic environment of iron during cycling. researchgate.net Furthermore, techniques like Mössbauer spectroscopy and nuclear forward scattering (NFS) of synchrotron radiation have proven effective in observing the transformation kinetics during the thermal decomposition of iron(II) oxalate dihydrate into amorphous iron oxides and eventually hematite (B75146)/maghemite. mdpi.com The development of specialized reaction cells that mimic industrial or electrochemical environments will be paramount to obtaining data that is directly relevant to real-world applications.

TechniqueDynamic Process ObservedKey Insights
In Situ X-ray Diffraction (XRD)Thermal Decomposition, Electrochemical CyclingReal-time tracking of crystalline phase transitions. mdpi.comacs.org
Thermogravimetry (TGA)Thermal DecompositionKinetics of dehydration and decomposition reactions. mdpi.com
Mössbauer SpectroscopyThermal DecompositionTransformation kinetics and evolution of iron-containing phases. mdpi.com
Nuclear Forward Scattering (NFS)Thermal DecompositionEarly stages of transformation during heating. mdpi.com
In Situ NMR SpectroscopyElectrochemical ProcessesTracking intermediate phases and electrolyte decomposition in batteries. researcher.life

Rational Design of Ferrous Oxalate-Based Functional Materials with Tailored Properties

This compound serves as a versatile precursor for a wide range of functional materials, including iron oxides, iron carbides, and metallic iron, which find use in catalysis, energy storage, and environmental remediation. researchgate.net A significant future research direction lies in the rational design of these materials by carefully controlling the properties of the initial this compound precursor.

The properties of the final material are highly dependent on the synthesis conditions and the resulting characteristics of the this compound, such as its polymorphic form (α-monoclinic or β-orthorhombic), particle size, and morphology. tandfonline.com For instance, different polymorphs exhibit distinct thermal behaviors, which in turn influences the characteristics of the resulting iron oxides. acs.org Hydrothermal and solvothermal synthesis methods have been shown to be powerful techniques for controlling the size, shape, and phase purity of this compound crystals. acs.org

Future research will focus on establishing clear structure-property relationships between the this compound precursor and the final functional material. For example, by tailoring the morphology of this compound into specific shapes like nanorods or nanosheets, it may be possible to create iron oxide anodes for lithium-ion batteries with optimized ion diffusion pathways and enhanced rate capabilities. tandfonline.com First-principles modeling suggests that anhydrous ferrous oxalate is a more promising anode material than its hydrated forms, offering higher theoretical lithium storage capacity and a lower voltage. mdpi.comsemanticscholar.org The thermal decomposition of this compound under different atmospheres (e.g., oxidizing, inert) is a key strategy for producing specific iron oxides (e.g., α-Fe₂O₃, γ-Fe₂O₃, Fe₃O₄) or iron carbides with tailored catalytic activities for processes like the Fischer-Tropsch synthesis. researchgate.netresearcher.life

Precursor PropertySynthesis Control ParameterTarget Functional MaterialTailored Property
Polymorphism (α vs. β)Precipitation/Aging TemperatureIron Oxides, Anode MaterialsElectrochemical Stability, Ion Mobility tandfonline.comanu.edu.au
Morphology (e.g., nanorods)Solvothermal/Hydrothermal MethodLi-ion Battery AnodesIon Diffusion Pathways, Rate Capability tandfonline.com
Particle SizeReaction Temperature, pHCatalysts, PigmentsCatalytic Activity, Opacity researcher.life
Hydration LevelThermal TreatmentLi-ion Battery AnodesLi Storage Capacity, Voltage mdpi.comsemanticscholar.org

Multiscale Modeling and Simulation Approaches for Complex Phenomena

To complement experimental efforts in rational design, multiscale modeling and simulation will be indispensable tools for predicting and understanding the behavior of this compound and its derivatives. These computational approaches can span multiple length and time scales, from the electronic level to the macroscopic behavior of materials in a device.

At the atomic scale, first-principles calculations based on Density Functional Theory (DFT) are already being used to investigate the electronic structure, electrochemical properties, and lithium intercalation mechanisms in ferrous oxalate. mdpi.comsemanticscholar.org These studies have provided insights into how the structural water content affects the material's performance as a battery anode, indicating that the anhydrous form offers higher electrochemical stability and storage capacity. mdpi.comsemanticscholar.org DFT can also be used to calculate properties like band gaps, which are crucial for photocatalytic applications. mdpi.com

Future research will aim to bridge the gap between atomic-level understanding and macroscopic phenomena. Kinetic modeling, for example, has been used to describe the thermal dehydration of this compound polymorphs by combining models for induction period, surface reaction, and phase boundary reaction. researchgate.net Molecular dynamics (MD) simulations could be employed to study the diffusion of ions and molecules within the crystal structure, which is relevant for applications in batteries and sensors. researchgate.net At a larger scale, computational fluid dynamics (CFD) could model the precipitation and crystallization process of this compound in a reactor, helping to optimize synthesis conditions for desired particle morphologies. By integrating these different modeling techniques, a more comprehensive understanding of the material's behavior, from synthesis to application, can be achieved.

Exploration of Novel Synergistic Effects in Hybrid and Composite Materials

The development of hybrid and composite materials incorporating this compound or its derivatives is a promising strategy to enhance performance and introduce new functionalities. By combining it with other materials, such as carbon nanostructures or other metal oxides, it is possible to achieve synergistic effects that are not present in the individual components.

A major focus in this area is on energy storage applications. Composites of iron oxides derived from this compound with graphene or carbon nanotubes are being extensively investigated as anode materials for lithium-ion batteries. mdpi.comacs.org In these composites, the carbon matrix provides excellent electrical conductivity and a robust structural framework that accommodates the volume changes of the iron oxide during lithium insertion/extraction, leading to high capacity and improved cycling stability. mdpi.comresearchgate.net The interconnected network of reduced graphene oxide can also facilitate fast electron transfer and ion transport. mdpi.com

Future research will explore a wider range of composite systems. For instance, creating mixed-metal oxalates, such as FexCo₁-xC₂O₄·2H₂O, has been shown to result in materials with improved rate performance and synergistic effects in lithium-ion batteries compared to the single-metal oxalates. semanticscholar.org this compound can also be incorporated into polymer matrices or used to create coatings on other materials. For catalytic applications, supporting iron oxide or iron carbide nanoparticles derived from ferrous oxalate on high-surface-area materials like porous carbons or other metal oxides could lead to catalysts with enhanced activity and selectivity due to metal-support interactions. tandfonline.com The combination of ferrous oxalate's photo-Fenton capabilities with other semiconductors in composite photocatalysts is another area ripe for exploration to achieve enhanced degradation of organic pollutants. researcher.life

Sustainable Synthesis and Valorization Strategies for Broader Implementation

For the widespread application of this compound and its derivatives, the development of sustainable and cost-effective synthesis methods is essential. This includes the use of green chemistry principles and the valorization of industrial waste streams.

Traditional synthesis methods often involve the reaction of ferrous salts with oxalic acid. tandfonline.com Greener approaches are being explored, such as replacing corrosive catalysts like sulfuric acid with more benign alternatives like ascorbic acid and performing reactions at room temperature to reduce energy consumption. researchgate.nettandfonline.com Mechanochemical methods, which involve solid-state reactions induced by milling, also offer a solvent-free and potentially more environmentally friendly route to synthesizing this compound nanosheets. mdpi.com

A particularly promising avenue is the valorization of iron-containing industrial wastes. This compound can be synthesized from byproducts of the steel industry, such as pickling liquors, which are acidic solutions containing dissolved iron. mdpi.com This not only provides a low-cost iron source but also helps in waste management. mdpi.com Similarly, iron can be extracted from other industrial residues like red mud (a byproduct of alumina (B75360) production) or from mineral sources like ferrotitaniferous sands using oxalic acid to produce ferrous oxalate. mdpi.com Research is also focused on synthesizing ferrous oxalate directly from iron-rich minerals using technologies like subcritical water systems, which can lead to high yields and reduced reaction times. mdpi.com These valorization strategies align with the principles of a circular economy, transforming waste into valuable chemical products and materials.

Sustainable ApproachFeedstock/MethodKey Advantage
Green Chemistry PrinciplesUse of ascorbic acid catalyst, room temperature reactionReduced energy consumption, use of benign reagents researchgate.nettandfonline.com
Valorization of Industrial WasteSteel pickling liquorsLow-cost iron source, waste management mdpi.com
Valorization of Industrial WasteRed mudUtilization of alkaline industrial solid waste
Valorization of Mineral OresFerrotitaniferous mineral sandsUse of widely available, low-cost precursors mdpi.com
Advanced SynthesisSubcritical water (sCW) systemsHigh yields, reduced reaction times mdpi.com

Q & A

Q. What are the established methods for synthesizing ferrous oxalate dihydrate, and how do reaction conditions influence crystallinity and purity?

this compound is commonly synthesized via coprecipitation by mixing ferrous salts (e.g., FeSO₄) with oxalic acid under controlled pH (~2–3) and temperature (25–60°C). The choice of precursor ratio (e.g., Fe²⁺:C₂O₄²⁻ = 1:1) and aging time (1–24 hours) critically affects crystallinity. For example, rapid precipitation at high supersaturation yields smaller particles, while slow aging promotes well-defined monoclinic α-phase crystals . Purity is ensured by washing with ethanol/water to remove unreacted ions, followed by vacuum drying at 60°C .

Q. How can structural characterization techniques differentiate between α- and β-polymorphs of this compound?

X-ray diffraction (XRD) is the primary method: α-polymorphs exhibit monoclinic symmetry (space group P2₁/c) with lattice parameters a = 12.06 Å, b = 5.56 Å, c = 9.95 Å, and β = 128.5°, while β-polymorphs display distinct peak positions and intensities . Thermogravimetric analysis (TGA) further distinguishes them via dehydration kinetics; α-phase loses water at 160°C, whereas β-phase retains stability up to 180°C .

Q. What are the primary applications of this compound in materials science?

It serves as a precursor for iron oxide nanomaterials (e.g., α-Fe₂O₃, γ-Fe₂O₃) through controlled thermal decomposition . Its coordination polymer structure also enables photocatalytic applications, such as Cr(VI) reduction under visible light (50 mg/L solution degraded in 6 minutes using a 5 W LED) .

Advanced Research Questions

Q. How does N,N-Diethylacetamide (DEAc) modulate the particle size of this compound during synthesis?

DEAc acts as a crystal growth inhibitor via hydrogen bonding and van der Waals interactions with C₂O₄²⁻ ions. Density functional theory (DFT) calculations show DEAc preferentially binds to the axial planes of C₂O₄²⁻, restricting growth along the c-axis and yielding rod-shaped nanoparticles (~100 nm). Experimental validation confirms DEAc reduces particle size by 50% compared to surfactant-free synthesis .

Q. What mechanisms explain the dual photocatalytic and photo-Fenton activities of α-ferrous oxalate dihydrate?

The α-phase exhibits n-type semiconductor behavior with a bandgap of ~2.1 eV, enabling visible-light excitation. Photogenerated electrons reduce Cr(VI) to Cr(III), while holes oxidize H₂O to •OH radicals. In dark conditions, Fe²⁺ ions react with H₂O₂ via Fenton chemistry, producing additional •OH for organic pollutant degradation (e.g., 90% Rhodamine B removal in 30 minutes) .

Q. How do contradictory kinetic models for thermal decomposition arise, and how can they be reconciled?

Discrepancies stem from polymorphic variations and experimental conditions. For α-phase decomposition, a combined "surface reaction–phase boundary" model applies, where induction periods (~5 minutes at 200°C) precede rapid mass loss. In contrast, β-phase decomposition follows a single-step Avrami-Erofeev model. Differences in activation energies (α: 85 kJ/mol; β: 92 kJ/mol) highlight structural influences on decomposition pathways .

Q. What role does polymorphism play in the electrochemical performance of ferrous oxalate-derived materials?

α-phase-derived α-Fe₂O₃ exhibits superior lithium-ion storage (theoretical capacity: 1005 mAh/g) due to its mesoporous structure, while β-phase-derived γ-Fe₂O₃ shows faster charge transfer but lower cyclability. Electrochemical impedance spectroscopy (EIS) reveals α-Fe₂O₃ has a lower charge-transfer resistance (Rct = 45 Ω) than γ-Fe₂O₃ (Rct = 68 Ω) .

Methodological Considerations

Q. How can researchers optimize the photocatalytic efficiency of this compound?

  • Light Source : Use LED lamps (450–600 nm) to match the material’s absorption edge.
  • pH Control : Maintain pH 3–4 to stabilize Fe²⁺ and prevent hydrolysis.
  • Co-catalysts : Add H₂O₂ (0.1–1.0 mM) to enhance •OH generation via Fenton-like cycles .
  • Morphology : Synthesize nanosheets or nanorods to increase surface area (>20 m²/g) .

Q. What analytical techniques are critical for resolving data contradictions in thermal decomposition studies?

  • In Situ XRD : Tracks phase transitions during heating.
  • Isoconversional Methods (e.g., Friedman, Kissinger-Akahira-Sunose) : Identify multi-step decomposition mechanisms.
  • Mass Spectrometry Coupled with TGA : Detects evolved gases (e.g., CO, CO₂) to validate reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.